1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
1-[4-(oxolane-2-carbonyl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-2-11(15)13-5-7-14(8-6-13)12(16)10-4-3-9-17-10/h2,10H,1,3-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHJPVNKUOXPNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Oxolane-2-carbonyl Group: This step involves the reaction of the piperazine ring with oxolane-2-carbonyl chloride under basic conditions to form the desired substitution.
Addition of the Prop-2-en-1-one Moiety: The final step involves the reaction of the substituted piperazine with acryloyl chloride in the presence of a base to introduce the prop-2-en-1-one group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the oxolane-2-carbonyl group or the prop-2-en-1-one moiety.
Addition: The double bond in the prop-2-en-1-one moiety can participate in addition reactions with various electrophiles, forming addition products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into its potential as a biochemical tool.
Industrial Applications: It is explored for use in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., sulfonyl in 5f and 8) enhance biological activity, as seen in COX-2 inhibitors (IC₅₀ < 0.2 µM) and anti-diabetes candidates . The oxolane carbonyl group in the target compound, being less electron-withdrawing, may prioritize synthetic utility over direct bioactivity .
- Bulky substituents (e.g., bis(4-methoxyphenyl)methyl in ) influence crystallinity and dihedral angles, affecting molecular packing and solubility.
Synthetic Methods: The propenone group is commonly introduced via acryloyl chloride acylation of piperazine intermediates, as demonstrated in . The target compound likely follows a similar route, substituting oxolane-2-carbonyl chloride.
Physical Properties: Piperazine-propenone derivatives exhibit variable melting points (184–208°C for sulfonyl analogs vs. liquid/oil forms for benzyloxypropyl derivatives ), reflecting differences in crystallinity driven by substituent polarity.
Therapeutic Applications :
- Sulfonyl- and halophenyl-substituted analogs show promise in diabetes , CNS disorders , and inflammation . The target compound’s potassium salt form suggests use as a synthetic intermediate rather than a direct drug candidate .
Biological Activity
1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]prop-2-en-1-one is a synthetic compound with notable biological activities. Its structure combines a piperazine ring with an oxolane-2-carbonyl group and a prop-2-en-1-one moiety, which contributes to its potential as a pharmacological agent. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Piperazine Ring : Cyclization of ethylenediamine with dihaloalkanes.
- Introduction of the Oxolane-2-carbonyl Group : Reaction with oxolane-2-carbonyl chloride under basic conditions.
- Addition of the Prop-2-en-1-one Moiety : Reaction with acryloyl chloride in the presence of a base.
These steps can be optimized for yield and purity using advanced techniques such as continuous flow reactors.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been evaluated for their effectiveness against various bacterial strains using methods like the tube dilution technique and agar disc-diffusion method. Notably, certain compounds demonstrated comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole .
Anticancer Potential
In vitro studies have shown that related piperazine derivatives possess anticancer activity. For example, one study assessed several synthesized compounds for their ability to inhibit cancer cell proliferation using the MTT assay. While some compounds exhibited promising results, they were generally less active than established chemotherapy agents such as 5-fluorouracil .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Interaction : Binding to specific enzymes or receptors, thereby modulating their activity.
- Signal Transduction : Influencing cellular signaling pathways that regulate various biological functions.
This interaction may lead to either inhibition or activation of enzymatic reactions, impacting cellular processes such as apoptosis in cancer cells .
Case Studies and Experimental Results
These studies illustrate the compound's potential in medicinal chemistry, particularly in developing new therapeutic agents targeting microbial infections and cancer.
Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with biological targets at the molecular level. This computational approach helps identify binding affinities and potential active sites on target proteins, providing insights into its pharmacological profile .
Q & A
Q. Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Case Study : A chalcone-piperazine hybrid showed discrepancies due to solvent effects in docking; ITC confirmed entropy-driven binding .
Q. How do substituents on the piperazine ring influence the compound’s biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
| Substituent (R) | Activity Trend (IC₅₀) | Key Interaction |
|---|---|---|
| –SO₂C₆H₄Br | 2.1 μM (NF-κB inhibition) | Hydrophobic pocket binding |
| –COC₄H₇O (oxolane) | 5.8 μM | H-bond with Thr50 |
| –CH₂C₆H₅ | Inactive | Steric hindrance |
- Design Strategy : Electron-withdrawing groups (e.g., sulfonyl) enhance target affinity, while bulky substituents reduce accessibility .
Q. What strategies optimize the Michael addition step in synthesizing this compound to improve yield?
- Methodological Answer :
- Catalyst Screening : Use DBU (1,8-diazabicycloundec-7-ene) instead of Et₃N to reduce side reactions (yield increased from 44% to 71% in a sulfonyl-piperazine analog).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the transition state.
- Temperature Control : Maintain 0–5°C to suppress enolate formation. Example: A 62% yield was achieved for a dichlorophenyl derivative at 4°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
